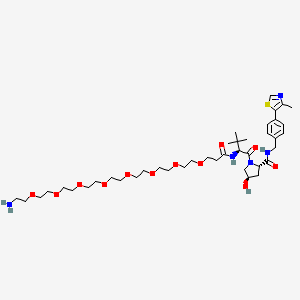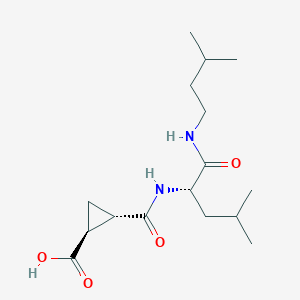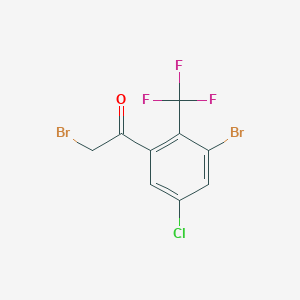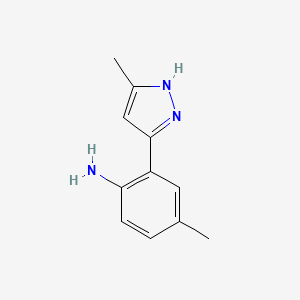
3-Bromo-5-chloro-2,6-difluorobenzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-5-chloro-2,6-difluorobenzonitrile is an organic compound with the molecular formula C7HBrClF2N It is a derivative of benzonitrile, featuring bromine, chlorine, and fluorine substituents on the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-chloro-2,6-difluorobenzonitrile typically involves the halogenation of a suitable benzonitrile precursor. One common method is the bromination and chlorination of 2,6-difluorobenzonitrile. The reaction conditions often include the use of bromine and chlorine sources in the presence of a catalyst or under specific temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Techniques such as tubular diazotization reactions can be employed to prepare diazonium salts, which are then subjected to halogenation reactions . These methods are designed to minimize side reactions and improve the overall efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-Bromo-5-chloro-2,6-difluorobenzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium fluoride can be used to replace halogen atoms with other functional groups.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzonitriles, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .
Wissenschaftliche Forschungsanwendungen
3-Bromo-5-chloro-2,6-difluorobenzonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 3-Bromo-5-chloro-2,6-difluorobenzonitrile involves its interaction with specific molecular targets. The presence of halogen atoms on the benzene ring can influence the compound’s reactivity and binding affinity to various biological molecules. These interactions can affect enzymatic activity, receptor binding, and other biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,6-Difluorobenzonitrile
- 3-Bromo-2,6-difluorobenzonitrile
- 3-Chloro-5-fluorobenzonitrile
Uniqueness
3-Bromo-5-chloro-2,6-difluorobenzonitrile is unique due to the specific combination of bromine, chlorine, and fluorine substituents on the benzene ring. This unique arrangement imparts distinct chemical properties and reactivity compared to other similar compounds. The presence of multiple halogen atoms can enhance the compound’s stability and influence its interactions with other molecules .
Eigenschaften
IUPAC Name |
3-bromo-5-chloro-2,6-difluorobenzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7HBrClF2N/c8-4-1-5(9)7(11)3(2-12)6(4)10/h1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDLVQAIOQLOTOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)F)C#N)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7HBrClF2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.44 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![(2R)-3-(((2-(3-(3',6'-Dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthen]-6-yl)thioureido)ethoxy)(hydroxy)phosphoryl)oxy)propane-1,2-diyl distearate](/img/structure/B13725696.png)

![4-[(3Z)-3-(2-Chloro-9H-thioxanthen-9-ylidene)propyl]-1-piperazineethanol Succinate](/img/structure/B13725709.png)

![1-[2-(3-Bromophenyl)-ethyl]-1H-pyrazol-4-ol](/img/structure/B13725713.png)

![{3-[(3,4-Dichloro-phenylcarbamoyl)-methyl]-4-oxo-thiazolidin-2-ylidene}-acetic acid ethyl ester](/img/structure/B13725724.png)
